4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a thiophene ring, and a carboxamide group
Scientific Research Applications
4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a morpholine derivative with a benzyl halide, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-thiophen-2-ylethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17-13-23-12-16(20(17)11-14-5-2-1-3-6-14)18(22)19-9-8-15-7-4-10-24-15/h1-7,10,16H,8-9,11-13H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIXJJOMZDAZQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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